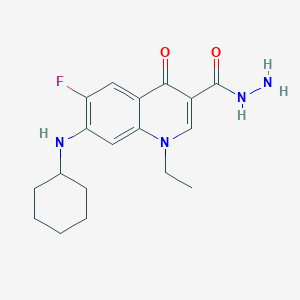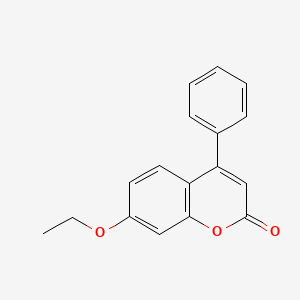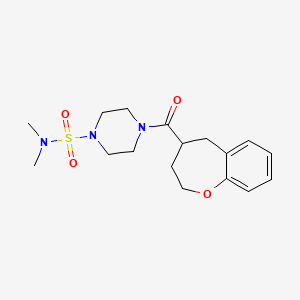![molecular formula C21H25N5O2 B5514243 1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)
1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one often involves solid-phase synthesis techniques and multi-component reactions. For instance, spiroquinazolines, which share structural similarities, are synthesized via a base-mediated tandem reaction including C-arylation followed by cyclization into indazole oxides, with subsequent ring expansion into quinazolines and final cyclization into spiro compounds in solution after cleavage from the resin (Pospíšilová, Krchňák, & Schütznerová, 2018).
Molecular Structure Analysis
The molecular structure of compounds akin to our compound of interest is characterized by their spiro linkage, which refers to the fusion of two rings at a single atom, contributing to their three-dimensional architecture. Such structures are often elucidated using techniques like NMR and X-ray crystallography, providing detailed insight into their conformation and stereochemistry.
Chemical Reactions and Properties
Compounds with a spiro[piperidine-4,2'-quinoxaline] core are involved in various chemical reactions, including 1,3-dipolar cycloadditions and multi-component reactions, allowing for the construction of complex molecules with potential biological activities. For example, fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] have been synthesized through a rapid one-pot multi-component reaction under microwave irradiation and sonication, showcasing the method's efficiency and the compounds' relevance for biological screening (Dandia, Gautam, & Jain, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-[2-[methyl(pyridin-3-ylmethyl)amino]acetyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-25(14-16-5-4-10-22-13-16)15-19(27)26-11-8-21(9-12-26)20(28)23-17-6-2-3-7-18(17)24-21/h2-7,10,13,24H,8-9,11-12,14-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBWMGHJJGTNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)CC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)
![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)
![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)


![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)
